Vesnarinone

Vue d'ensemble

Description

La vésnarinone est un agent cardiotonique connu pour ses propriétés d'inhibition mixte de la phosphodiestérase 3 et de modification des canaux ioniques. Elle présente une activité inotrope positive modeste, dose-dépendante, avec une activité chronotrope négative minimale. La vésnarinone est principalement utilisée pour améliorer les performances ventriculaires chez les patients atteints d'insuffisance cardiaque sévère .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La vésnarinone peut être synthétisée par une série de réactions catalytiques de formation de liaisons C-N. Les étapes clés impliquent l'amination de Buchwald-Hartwig catalysée par le palladium et les réactions d'aminocarbonylation. La synthèse commence par des matières premières facilement disponibles telles que le 4-bromoveratrole, la pipérazine N-protégée et la bromoquinolinone. Ces composants subissent un couplage catalytique pour former le produit final .

Méthodes de production industrielle : La production industrielle de vésnarinone implique des procédés catalytiques similaires mais à plus grande échelle. L'utilisation de catalyseurs au palladium homogène et de nanoparticules de palladium supportées garantit un rendement élevé et une efficacité optimale. Le rendement global du procédé industriel peut atteindre 73 % .

Analyse Des Réactions Chimiques

Types de réactions : La vésnarinone subit diverses réactions chimiques, notamment :

Oxydation : La vésnarinone peut être oxydée pour former des métabolites réactifs.

Réduction : Les réactions de réduction peuvent convertir la vésnarinone en formes moins actives.

Substitution : Les réactions de substitution, telles que l'aminocarbonylation et l'amination de Buchwald-Hartwig, sont cruciales dans sa synthèse

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène et la myéloperoxydase sont couramment utilisés.

Réduction : Les hydrures métalliques et les agents réducteurs tels que le borohydrure de sodium.

Substitution : Catalyseurs au palladium, halogénures d'aryle et amines

Principaux produits :

Oxydation : Métabolites réactifs tels que la 1-chloro-4-(3,4-diméthoxybenzoyl)pipérazine.

Réduction : Formes moins actives de vésnarinone.

Substitution : La vésnarinone et ses analogues

4. Applications de la recherche scientifique

La vésnarinone a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude des réactions catalytiques de formation de liaisons C-N.

Biologie : Investigué pour ses effets sur la régulation du cycle cellulaire et la différenciation.

Médecine : Principalement utilisé dans le traitement de l'insuffisance cardiaque congestive.

Industrie : Utilisé dans le développement de nouveaux agents cardiotoniques et d'autres composés thérapeutiques

5. Mécanisme d'action

La vésnarinone exerce ses effets par plusieurs mécanismes :

Inhibition de la phosphodiestérase 3 : Augmente la contractilité myocardique en empêchant la dégradation de l'adénosine monophosphate cyclique (AMPc).

Modification des canaux ioniques : Modifie les canaux ioniques pour améliorer les performances ventriculaires.

Inhibition des cytokines : Réduit la production du facteur de nécrose tumorale alpha et d'autres cytokines, ce qui peut améliorer la fonction cardiaque .

Composés similaires :

Milrinone : Un autre inhibiteur de la phosphodiestérase 3 avec des effets inotropes similaires mais une pharmacocinétique différente.

Amrinone : Similaire à la vésnarinone mais avec une structure chimique et un mécanisme d'action différents.

Enoximone : Un autre agent cardiotonique avec des propriétés d'inhibition de la phosphodiestérase

Unicité de la vésnarinone : La vésnarinone est unique en raison de sa combinaison d'inhibition de la phosphodiestérase 3 et de modification des canaux ioniques, ce qui fournit un effet inotrope équilibré avec une activité chronotrope négative minimale. Cela la rend particulièrement efficace chez les patients atteints d'insuffisance cardiaque sévère .

Applications De Recherche Scientifique

Therapeutic Applications in Congestive Heart Failure

Clinical Efficacy:

Vesnarinone has been investigated extensively for its role as a positive inotropic agent in patients with symptomatic heart failure. A notable study demonstrated that administration of 60 mg of this compound daily significantly reduced morbidity and mortality rates among patients with chronic congestive heart failure. Specifically, the study reported a 50% reduction in the risk of death or worsening heart failure over six months compared to placebo . However, higher doses (120 mg) were associated with increased mortality, indicating a narrow therapeutic window .

Quality of Life Improvements:

Patients receiving this compound also reported enhanced quality of life metrics. Improvements were noted at 12 weeks into treatment, suggesting that this compound not only affects survival but also contributes positively to the overall well-being of patients .

Adverse Effects and Safety Profile

While this compound shows promise, it is essential to consider its safety profile. The most common adverse effect reported is reversible neutropenia, occurring in approximately 2.5% of patients treated with the drug . Additionally, agranulocytosis has been observed in some cases, highlighting the need for careful monitoring during treatment .

Research on Cancer Applications

Emerging studies suggest that this compound may have applications beyond heart failure treatment, particularly in oncology. Research indicates that this compound can induce apoptosis in choriocarcinoma cells, potentially offering a novel approach for cancer therapy . The compound's ability to regulate signaling pathways involved in cell growth suppression positions it as a candidate for further investigation in cancer treatment protocols.

Summary of Clinical Trials

The following table summarizes key findings from major clinical trials involving this compound:

Mécanisme D'action

Vesnarinone exerts its effects through multiple mechanisms:

Phosphodiesterase 3 Inhibition: Increases myocardial contractility by preventing the breakdown of cyclic adenosine monophosphate (cAMP).

Ion-Channel Modification: Modifies ion channels to improve ventricular performance.

Cytokine Inhibition: Reduces the production of tumor necrosis factor-alpha and other cytokines, which can improve heart function .

Comparaison Avec Des Composés Similaires

Milrinone: Another phosphodiesterase 3 inhibitor with similar inotropic effects but different pharmacokinetics.

Amrinone: Similar to vesnarinone but with a different chemical structure and mechanism of action.

Enoximone: Another cardiotonic agent with phosphodiesterase inhibition properties

Uniqueness of this compound: this compound is unique due to its combination of phosphodiesterase 3 inhibition and ion-channel modification, which provides a balanced inotropic effect with minimal negative chronotropic activity. This makes it particularly effective in patients with severe heart failure .

Activité Biologique

Vesnarinone, a quinolinone derivative, is primarily recognized for its role as a cardiotonic agent in the treatment of congestive heart failure (CHF). It exhibits a unique mechanism of action that combines positive inotropic effects with phosphodiesterase inhibition and potassium channel antagonism. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound functions through multiple pathways:

- Positive Inotropic Effect : It enhances myocardial contractility without significantly increasing heart rate or oxygen consumption, making it distinct from traditional inotropic agents like digoxin .

- Phosphodiesterase Inhibition : By inhibiting phosphodiesterase, this compound increases intracellular cyclic AMP levels, which contributes to its inotropic effects .

- Ion Channel Modulation : this compound acts as a potassium channel antagonist, which may help stabilize cardiac membrane potentials .

Key Studies and Findings

-

This compound Survival Trial (VEST) :

- Objective : To evaluate the survival benefit of this compound in patients with class III heart failure.

- Design : Randomized controlled trial involving 3,383 patients.

- Results : The trial found no significant overall mortality benefit; however, an increased risk of sudden cardiac death was observed in the 60 mg/day group compared to placebo . Specifically:

- 22.7% mortality in the 60 mg group vs. 18.6% in placebo.

- Increased risk attributed to sudden cardiac events rather than chronic heart failure progression.

- Quality of Life and Morbidity :

- Adverse Effects :

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

| Study Name | Dosage (mg/day) | Mortality Rate (%) | Quality of Life Improvement | Key Findings |

|---|---|---|---|---|

| VEST | 30 | 20.9 | Not reported | Increased risk of sudden cardiac death |

| VEST | 60 | 22.7 | Significant improvement | No overall mortality benefit |

| Previous Trials | 60 | 18.6 (placebo) | Significant improvement | Reduced morbidity by 50% |

Case Studies

In clinical practice, this compound has been administered to patients with advanced CHF who are refractory to standard treatments. For instance:

- A case study involving a patient with severe left ventricular dysfunction demonstrated marked improvement in exercise tolerance and symptomatic relief after initiating therapy with this compound at a dosage of 60 mg/day. However, close monitoring for potential adverse effects was essential due to the patient's history of neutropenia.

Propriétés

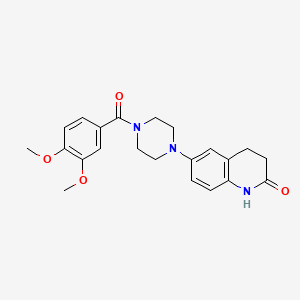

IUPAC Name |

6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-28-19-7-3-16(14-20(19)29-2)22(27)25-11-9-24(10-12-25)17-5-6-18-15(13-17)4-8-21(26)23-18/h3,5-7,13-14H,4,8-12H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNYJIZDIRKMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC4=C(C=C3)NC(=O)CC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231411 | |

| Record name | Vesnarinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81840-15-5 | |

| Record name | Vesnarinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81840-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vesnarinone [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081840155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vesnarinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12082 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vesnarinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VESNARINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COW40EV8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vesnarinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.